molecular formula C17H18O2 B065785 9,9-Bis(methoxymethyl)-9H-fluorene CAS No. 182121-12-6

9,9-Bis(methoxymethyl)-9H-fluorene

Cat. No. B065785
CAS RN: 182121-12-6
M. Wt: 254.32 g/mol
InChI Key: ZWINORFLMHROGF-UHFFFAOYSA-N
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Description

“9,9-Bis(methoxymethyl)-9H-fluorene” is a compound that is used as an electron donor for Ziegler-Natta catalysts . It is also known by the common name "Donor C20" .


Synthesis Analysis

The synthesis of “9,9-Bis(methoxymethyl)-9H-fluorene” typically involves two separate steps . The first step is the hydroxymethylation of fluorene to 9,9-bis(hydroxymethyl)fluorene. This is typically carried out using paraformaldehyde, with dimethyl sulfoxide (DMSO) used as a solvent . The second step is the etherification of 9,9-bis(hydroxymethyl)fluorene to form 9,9-bis(methoxymethyl)fluorene .


Molecular Structure Analysis

The molecular formula of “9,9-Bis(methoxymethyl)-9H-fluorene” is C17H18O2 . The molecular weight is 254.32 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9,9-Bis(methoxymethyl)-9H-fluorene” include hydroxymethylation and etherification .

Scientific Research Applications

Polymer Synthesis Catalyst

9,9-Bis(methoxymethyl)-9H-fluorene is utilized as an internal donor in Ziegler-Natta catalysts for the synthesis of isotactic polypropylene . This application is crucial for producing polyolefins with high stereoregularity, which directly impacts the material’s properties such as stiffness, transparency, and tensile strength. The compound’s role in enhancing the isotacticity of polypropylene makes it a valuable asset in the polymer industry.

Electron Donor for Ziegler-Natta Catalysts

As an electron donor, 9,9-Bis(methoxymethyl)-9H-fluorene contributes to the Ziegler-Natta catalysts’ performance . It’s involved in the polymerization process, affecting the catalyst’s activity and the polymer’s molecular weight distribution. This is particularly important for tailoring the properties of the final polymeric material for specific applications.

Reference Material for Food and Beverage Testing

This compound is also used as a reference material in food and beverage testing, ensuring the quality and safety of food contact materials . Its role as a standard helps in the accurate detection and quantification of chemicals, which is essential for compliance with food safety regulations.

Synthesis Process Improvement

The synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene itself is an area of research. Innovations in its synthesis process can lead to more efficient production methods, reducing solvent use and simplifying work-up procedures while achieving high yield and purity . This has implications for both environmental sustainability and economic efficiency.

Material Properties Modification

Research into 9,9-Bis(methoxymethyl)-9H-fluorene also involves modifying the properties of materials. By incorporating this compound as an internal donor, scientists can create new polymeric materials with desirable properties or enhance existing materials for novel applications .

Hazard Classification and Labelling

Understanding the hazardous properties of 9,9-Bis(methoxymethyl)-9H-fluorene is essential for its safe handling and use. Research into its hazard classification and labelling provides valuable information on how to manage and use this chemical safely .

Organic-Inorganic Hybrid Materials

The compound’s derivatives, such as those with substituted phenyl groups, are being explored for use in organic-inorganic hybrid materials. These materials have potential applications in electronics and photovoltaics .

Mechanism of Action

“9,9-Bis(methoxymethyl)-9H-fluorene” is used as an electron donor for Ziegler-Natta catalysts . These catalysts are used in the production of polyolefins, particularly isotactic polypropylene .

properties

IUPAC Name

9,9-bis(methoxymethyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-18-11-17(12-19-2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWINORFLMHROGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(C2=CC=CC=C2C3=CC=CC=C31)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453547
Record name 9,9-Bis(methoxymethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis(methoxymethyl)-9H-fluorene

CAS RN

182121-12-6
Record name 9,9-Bis(methoxymethyl)fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182121-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Di(methoxymethyl)fluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182121126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,9-Bis(methoxymethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Bis(methoxymethyl)-9H-fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.208.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,9-DI(METHOXYMETHYL)FLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R9SWM24D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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